molecular formula C9H7F3INO B8750295 2,2,2-trifluoro-N-(4-iodo-2-methylphenyl)acetamide

2,2,2-trifluoro-N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B8750295
M. Wt: 329.06 g/mol
InChI Key: MRPDTLWGXBJDSU-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

Title compound was synthesized in a manner analogous to Intermediate 32 using 4-iodo-2-methylaniline as a substrate. ES/MS calcd. for C9H7F3INO 328.95. Found m/z=330 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C9H7F3INO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)=[O:4].I[C:16]1C=CC(N)=C(C)C=1>>[F:14][C:2]([F:1])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][C:7]=1[CH3:16])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)I)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)C
Step Two
Name
C9H7F3INO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC1=C(C=C(C=C1)I)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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